molecular formula C15H14Cl2N4O B10854546 ADRA1D receptor antagonist 1

ADRA1D receptor antagonist 1

Cat. No.: B10854546
M. Wt: 337.2 g/mol
InChI Key: XUCZRJDRBBJCTE-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ADRA1D receptor antagonist 1 is a potent, selective, and orally active antagonist of the alpha-1D adrenergic receptor. This compound has a high affinity for the alpha-1D adrenergic receptor, with a dissociation constant (Ki) of 1.6 nM . It is primarily used in scientific research to study the physiological and pharmacological roles of the alpha-1D adrenergic receptor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ADRA1D receptor antagonist 1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve:

    Formation of the core structure: This typically involves the use of organic synthesis techniques such as nucleophilic substitution, condensation reactions, and cyclization.

    Functional group modifications: Introduction of specific functional groups to enhance the compound’s affinity and selectivity for the alpha-1D adrenergic receptor.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and yield, and adhering to regulatory standards for pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

ADRA1D receptor antagonist 1 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its pharmacological properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s activity.

    Substitution: Replacement of one functional group with another, which can be used to create analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs.

Scientific Research Applications

ADRA1D receptor antagonist 1 has a wide range of scientific research applications, including:

Mechanism of Action

ADRA1D receptor antagonist 1 exerts its effects by binding to the alpha-1D adrenergic receptor, a member of the G protein-coupled receptor family . This binding inhibits the receptor’s interaction with its endogenous ligands, norepinephrine and epinephrine, thereby blocking the downstream signaling pathways. The primary molecular targets and pathways involved include:

Comparison with Similar Compounds

ADRA1D receptor antagonist 1 is unique in its high selectivity and potency for the alpha-1D adrenergic receptor. Similar compounds include:

These compounds differ in their selectivity for the various alpha-1 adrenergic receptor subtypes, which influences their pharmacological profiles and therapeutic applications.

Properties

Molecular Formula

C15H14Cl2N4O

Molecular Weight

337.2 g/mol

IUPAC Name

5-chloro-1-[(1R)-1-(3-cyanophenyl)ethyl]-2-iminopyridine-3-carboxamide;hydrochloride

InChI

InChI=1S/C15H13ClN4O.ClH/c1-9(11-4-2-3-10(5-11)7-17)20-8-12(16)6-13(14(20)18)15(19)21;/h2-6,8-9,18H,1H3,(H2,19,21);1H/t9-;/m1./s1

InChI Key

XUCZRJDRBBJCTE-SBSPUUFOSA-N

Isomeric SMILES

C[C@H](C1=CC=CC(=C1)C#N)N2C=C(C=C(C2=N)C(=O)N)Cl.Cl

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)N2C=C(C=C(C2=N)C(=O)N)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.